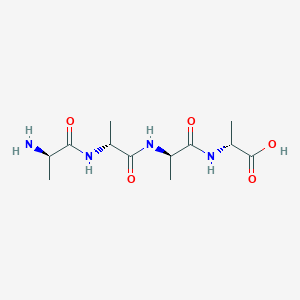

H-D-Ala-D-Ala-D-Ala-D-Ala-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-D-Ala-D-Ala-D-Ala-D-Ala-OH is a useful research compound. Its molecular formula is C12H22N4O5 and its molecular weight is 302.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Role in Antibiotic Resistance

Mechanism of Action

H-D-Ala-D-Ala-D-Ala-D-Ala-OH serves as a structural analogue of the D-alanyl-D-alanine moiety found in bacterial cell wall peptidoglycan. This compound plays a critical role in the mechanism of action for several antibiotics, including vancomycin. Vancomycin binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting cell wall synthesis and thus exerting its antibacterial effects. The presence of this compound can interfere with this binding, providing insights into resistance mechanisms employed by bacteria such as Enterococcus faecium and Staphylococcus aureus .

Case Studies

Research has demonstrated that bacteria expressing modified ligases can utilize alternative substrates, including H-D-Ala-D-Ala derivatives, to evade the action of vancomycin. For instance, studies on vancomycin-resistant Enterococcus (VRE) have shown that mutations in D-alanine ligases result in decreased binding affinity for vancomycin . This highlights the potential for H-D-Ala-D-Ala derivatives to be used in understanding and combating antibiotic resistance.

Bacterial Detection

Positron Emission Tomography (PET) Imaging

Recent advancements have utilized H-D-Ala derivatives in PET imaging to detect bacterial infections. The compound d-[11C]alanine, derived from D-alanine, has been shown to accumulate specifically in living bacteria while exhibiting low incorporation into mammalian cells. This property allows for precise imaging of bacterial infections in vivo, providing a valuable tool for diagnosing conditions like osteomyelitis and pneumonia caused by resistant strains .

Research Findings

In preclinical models, d-[11C]alanine demonstrated significant uptake in Gram-positive and Gram-negative pathogens but not in sterile inflammation sites. This specificity underscores its potential as a non-invasive diagnostic tool for bacterial infections .

Enzyme Inhibition

Inhibition of D-Alanine Ligase

H-D-Ala-D-Ala derivatives have been investigated as inhibitors of D-alanine:D-alanine ligase (Ddl), an enzyme crucial for bacterial cell wall biosynthesis. Compounds resembling H-D-Ala can bind to the active site of Ddl, preventing the formation of essential peptidoglycan components. This inhibition is particularly relevant in developing new antibiotics targeting resistant strains .

Experimental Evidence

Studies have shown that various dipeptide analogues can effectively inhibit Ddl activity, with some compounds exhibiting IC50 values comparable to established inhibitors like D-cycloserine . These findings suggest that H-D-Ala derivatives could serve as lead compounds for new antibiotic development.

Summary Table of Applications

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of peptide bonds is a primary reaction pathway for this compound, occurring under both chemical and enzymatic conditions.

Chemical Hydrolysis

- Acidic Conditions : Exposure to hydrochloric acid (HCl) cleaves peptide bonds, yielding free D-alanine residues. Optimal cleavage occurs at 6M HCl and 110°C over 24 hours .

- Basic Conditions : Sodium hydroxide (NaOH) at pH > 12 induces hydrolysis, though racemization at chiral centers may occur .

Enzymatic Hydrolysis

- D-Aminopeptidases : Specifically cleave N-terminal D-alanine residues. For example, Penicillin-Binding Protein-A (PBP-A) exhibits dd-carboxypeptidase (dd-CPase) and dd-endopeptidase (dd-EPase) activities:

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Agent/Enzyme | pH | Temperature | Product(s) | Yield/Activity |

|---|---|---|---|---|---|

| Acidic | 6M HCl | 1 | 110°C | D-Alanine | >90% |

| Basic | 0.1M NaOH | 12 | 25°C | D-Alanine | 75% |

| Enzymatic | PBP-A | 5.5 | 37°C | Tripeptide | 2x activity |

Oxidation Reactions

Oxidation modifies amino groups or side chains, enabling functionalization for biochemical studies:

- Amino Group Oxidation : Hydrogen peroxide (H₂O₂) converts –NH₂ to –NO (nitroso derivatives).

- Side-Chain Oxidation : Sodium hypochlorite (NaClO) oxidizes methyl groups to carboxylates under alkaline conditions .

Key Findings:

- D-Cycloserine (DCS) Interaction : DCS, a structural analog of D-Ala, inhibits D-Ala-D-Ala ligase (Ddl) via phosphorylation, forming D-cycloserine phosphate (DCSP) . This irreversibly blocks the enzyme’s active site, critical for antibiotic mechanisms .

Substitution Reactions

Substitution reactions enable the introduction of electrophiles or functional groups for peptide modification:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives .

- Alkylation : Alkyl halides (e.g., methyl iodide) substitute –NH groups, generating N-alkylated peptides .

Mechanistic Insights:

- Enzymatic Thioester Formation : DltA enzyme catalyzes S-(D-alanyl)-DltC intermediates via ATP-dependent activation, enabling peptide bond formation without racemization .

Table 2: Substitution Reagents and Products

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl-tetrapeptide | Stabilization for mass spectrometry |

| Alkylation | Methyl iodide | N-Methyl-tetrapeptide | Enhanced metabolic stability |

Research Advancements

Propriétés

Formule moléculaire |

C12H22N4O5 |

|---|---|

Poids moléculaire |

302.33 g/mol |

Nom IUPAC |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m1/s1 |

Clé InChI |

ZHRZLXZJVUFLNY-WCTZXXKLSA-N |

SMILES isomérique |

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N |

SMILES canonique |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Séquence |

AAAA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.